

Physicochemical characteristics of Boc-N-methyl-L-valine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-N-methyl-L-valine*

Cat. No.: *B558132*

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An In-depth Technical Guide on the Physicochemical Characteristics of **Boc-N-methyl-L-valine**

Introduction

N-(tert-Butoxycarbonyl)-N-methyl-L-valine, commonly abbreviated as **Boc-N-methyl-L-valine** or Boc-N-Me-Val-OH, is a pivotal N-protected amino acid derivative. Its structure incorporates the sterically hindered valine side chain, an N-methyl group on the alpha-amine, and a tert-butoxycarbonyl (Boc) protecting group. This combination of features makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.^[1]

The Boc protecting group provides stability and enhances solubility, facilitating controlled peptide bond formation while preventing unwanted side reactions at the N-terminus.^[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Boc-N-methyl-L-valine**, detailed experimental protocols for their determination, and visualizations of relevant workflows for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of **Boc-N-methyl-L-valine** are summarized below. These identifiers and descriptors are crucial for substance identification, characterization, and regulatory documentation.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
IUPAC Name	(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid	[2]
Synonyms	Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine	[2]
CAS Number	45170-31-8	[1]
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[1][2]
Molecular Weight	231.29 g/mol	[2]
Canonical SMILES	CC(C)--INVALID-LINK--N(C)C(=O)OC(C)(C)C	[2]
InChI Key	XPUAXAVJMJDPDH-QMMMGPBSA-N	[2]

Table 2: Physical and Chemical Data

Property	Value	Conditions	Reference
Appearance	White powder / solid	Ambient	[1]
Melting Point	47 - 51 °C	[1]	
Optical Rotation	[α] ²⁵ /D = -93 ± 2°	[1]	
[α] ²⁰ /D = -94 ± 3°	c = 0.5% in ethanol		
[α] ²⁰ /D = -87.0 to -97.0°	c = 0.5 in ethanol		
Purity	≥ 99% (Assay)	[1]	

Note: Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from commercial suppliers but are not consolidated in a single public source. Researchers

should refer to the Certificate of Analysis for batch-specific spectral information.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for reproducibility and verification of a compound's identity and purity.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.^[3] Pure crystalline substances exhibit a sharp melting point range, typically within 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.^[4]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)^[3]
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **Boc-N-methyl-L-valine** sample is completely dry and finely powdered.^{[3][5]} If necessary, gently crush the crystals using a mortar and pestle.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the material into the tube. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.^[5]
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a preliminary estimate.

- **Accurate Determination:** Allow the apparatus to cool. Set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.
- **Observation and Recording:** Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is reported as the range $T_1 - T_2$.^[3]

Optical Rotation Measurement (Polarimetry)

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.^[6] It is a characteristic property of enantiomers. The specific rotation $[\alpha]$ is a standardized value calculated from the observed rotation.^[7]

Apparatus:

- Polarimeter^[6]
- Polarimeter cell (sample tube), typically 1 decimeter (dm) in length^[6]
- Volumetric flask and analytical balance
- Appropriate solvent (e.g., ethanol, as specified in data tables)

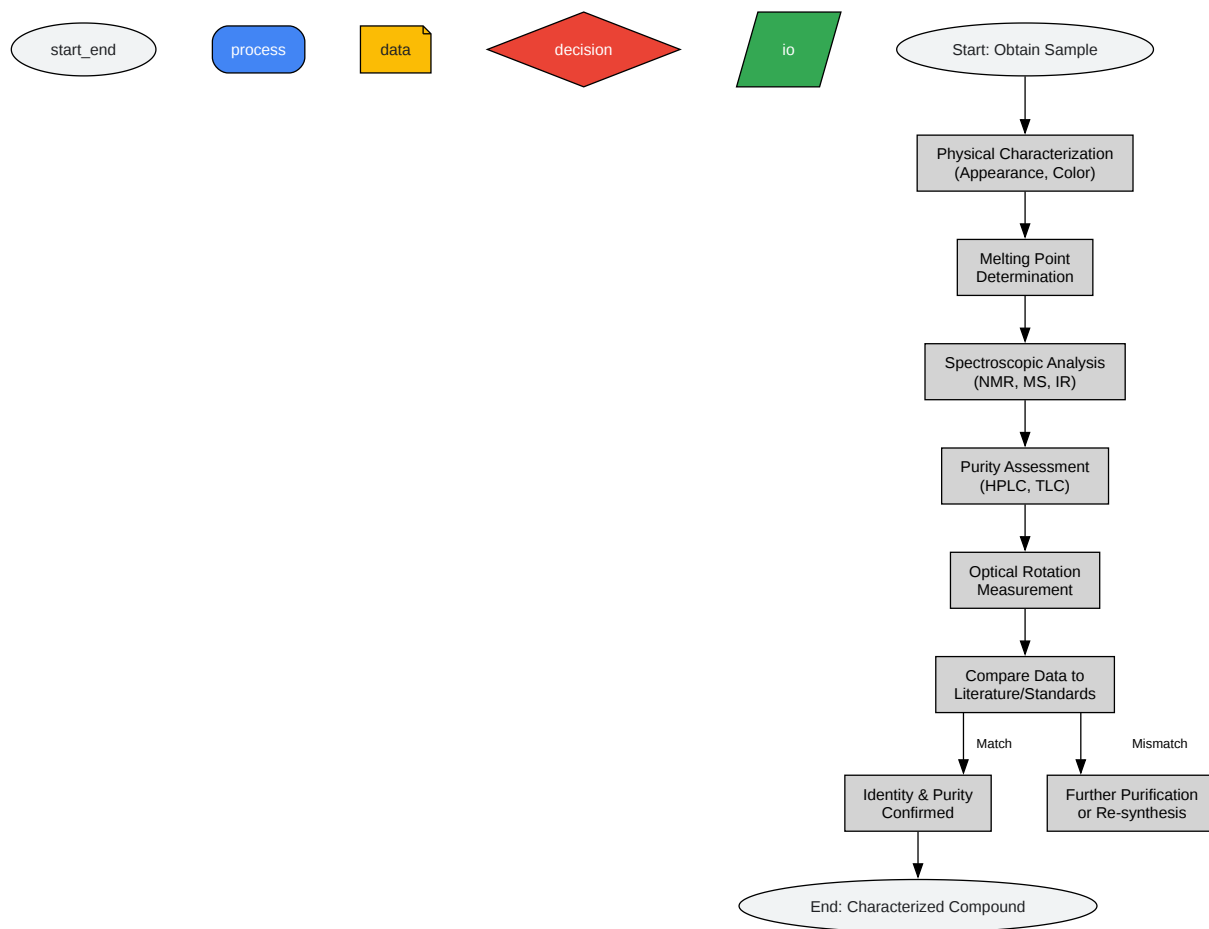
Procedure:

- **Instrument Preparation:** Turn on the polarimeter and allow the light source (e.g., sodium D-line) to warm up for at least 10 minutes.^[6]
- **Blank Measurement:** Fill the polarimeter cell with the pure solvent (e.g., ethanol). Ensure no air bubbles are present in the light path.^{[6][8]} Place the cell in the polarimeter and zero the instrument.^[8]
- **Sample Preparation:** Accurately weigh a precise amount of **Boc-N-methyl-L-valine** and dissolve it in the chosen solvent in a volumetric flask to create a solution of known concentration (c), expressed in g/mL.^[6]

- **Sample Measurement:** Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell completely, again ensuring the absence of air bubbles. Place the cell in the instrument and record the observed rotation (α) in degrees.[6] Also, record the temperature (T) and the wavelength (λ) of the light source.[8]
- **Calculation of Specific Rotation:** Calculate the specific rotation using the following formula[7]:
$$[\alpha]_{T\lambda} = \alpha / (l \times c)$$
 Where:
 - $[\alpha]$ is the specific rotation.
 - T is the temperature in degrees Celsius.
 - λ is the wavelength of light (e.g., 'D' for the sodium D-line).
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the sample in g/mL.

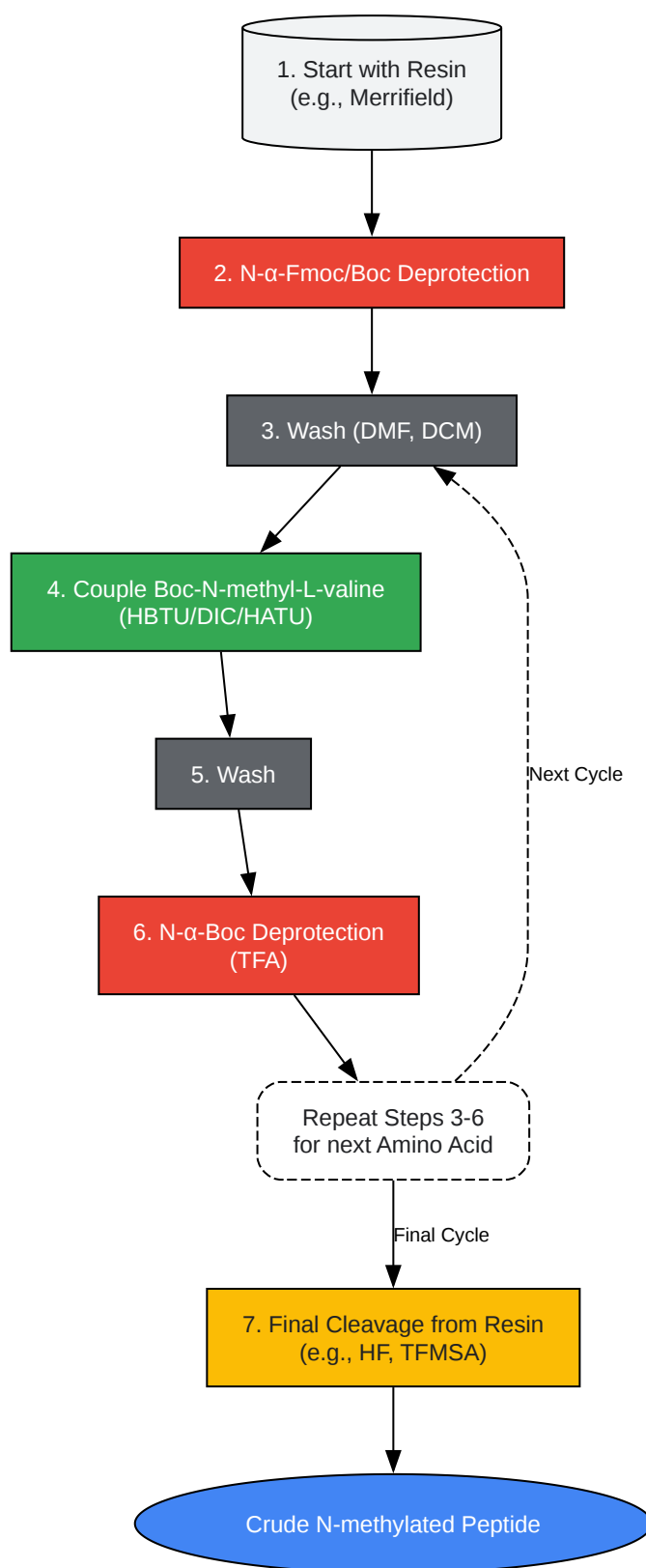
Mandatory Visualizations

Diagrams illustrating key logical and experimental workflows provide a clear visual guide for researchers.



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Caption: General workflow for the physicochemical characterization of a chemical standard.



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Caption: Role of **Boc-N-methyl-L-valine** in a Boc-based solid-phase peptide synthesis (SPPS) cycle.

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- To cite this document: BenchChem. [Physicochemical characteristics of Boc-N-methyl-L-valine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558132#physicochemical-characteristics-of-boc-n-methyl-l-valine]

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